molecular formula C21H25N3O3S B14107257 N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14107257
M. Wt: 399.5 g/mol
InChI Key: PBSARJCBAQUQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidine-acetamide hybrid compound characterized by a bicyclic thieno[3,2-d]pyrimidin core fused with a dioxo-dihydro scaffold. The molecule features a 3-methylbutyl chain at position 3 of the pyrimidine ring and an N-(4-methylbenzyl)acetamide side chain. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and protease modulators, where the pyrimidine core often serves as a hinge-binding motif .

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C21H25N3O3S/c1-14(2)8-10-23-20(26)19-17(9-11-28-19)24(21(23)27)13-18(25)22-12-16-6-4-15(3)5-7-16/h4-7,9,11,14H,8,10,12-13H2,1-3H3,(H,22,25)

InChI Key

PBSARJCBAQUQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

Origin of Product

United States

Preparation Methods

Core Synthesis: Thieno[3,2-d]pyrimidine-2,4-dione Formation

The thieno[3,2-d]pyrimidine-2,4-dione scaffold is synthesized via a Gewald reaction followed by cyclization. Ethyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate serves as the primary intermediate, prepared through condensation of 4-methylacetophenone with methyl thioglycolate in the presence of sodium methoxide. Cyclization to the pyrimidinedione is achieved using urea or thiourea derivatives under basic conditions. For instance, treatment with ethoxycarbonyl isothiocyanate and tert-butylamine in DMF forms a thiourea intermediate, which undergoes thermal cyclization to yield the 2,4-dioxo structure. Alternative routes employ formic acid under microwave irradiation to directly annulate the pyrimidine ring, as demonstrated in the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones.

Critical to this step is the choice of solvent and base. Polar aprotic solvents like DMF or THF enhance cyclization efficiency, while inorganic bases (e.g., K2CO3) facilitate deprotonation during ring closure. Yields for this stage typically range from 70% to 85%, contingent on the purity of the thiophene precursor.

N-Alkylation at Position 3: Introduction of the 3-Methylbutyl Group

Regioselective alkylation at the N-3 position of the pyrimidinedione is achieved using 1-bromo-3-methylbutane under nucleophilic substitution conditions. The reaction proceeds in anhydrous DMF or THF with potassium carbonate as a base, ensuring minimal O-alkylation byproducts. A molar ratio of 1:1.2 (pyrimidinedione:alkylating agent) optimizes conversion, with heating at 80–100°C for 12–24 hours. Post-reaction purification via silica gel chromatography isolates the 3-(3-methylbutyl) derivative in 65–75% yield.

Notably, steric hindrance from the 3-methylbutyl group necessitates prolonged reaction times compared to smaller alkyl chains. Kinetic studies from analogous systems indicate that bulkier substituents reduce alkylation rates by 30–40%, necessitating excess alkyl halide or phase-transfer catalysts.

Functionalization at Position 1: Acetamide Side Chain Installation

The acetamide moiety is introduced via nucleophilic displacement of a halogen at position 1. Prior halogenation using N-iodosuccinimide (NIS) or bromine in acetic acid installs a leaving group, enabling subsequent coupling with glycine derivatives. For example, reaction with 2-chloro-N-(4-methylbenzyl)acetamide in the presence of NaH in DMF affords the desired acetamide-linked intermediate. Alternatively, Mitsunobu coupling with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates oxygen-to-nitrogen substitution, though this method yields lower conversions (50–60%).

Recent optimizations employ Ullmann-type couplings with copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine as ligands, achieving 80–85% yields under mild conditions (60°C, 24 hours). This approach minimizes racemization and side reactions, critical for maintaining stereochemical integrity in chiral intermediates.

Final Modification: N-(4-Methylbenzyl) Substituent Addition

The N-(4-methylbenzyl) group is appended via reductive amination of the primary amine intermediate with 4-methylbenzaldehyde. Sodium cyanoborohydride in methanol at pH 5–6 selectively reduces the imine bond, yielding the secondary amine without over-reduction. Alternatively, alkylation with 4-methylbenzyl bromide in acetonitrile using K2CO3 as a base provides the target compound in 70–78% yield after recrystallization.

Comparative studies highlight the superiority of reductive amination for scalability, as it avoids stoichiometric metal bases and simplifies purification. Nuclear magnetic resonance (NMR) analysis confirms regiochemistry, with distinct singlet peaks for the methylbenzyl protons (δ 2.35 ppm for CH3, δ 4.45 ppm for NCH2).

Analytical Characterization and Yield Optimization

Final product validation employs high-resolution mass spectrometry (HRMS), 1H/13C NMR, and X-ray crystallography. Key spectral features include:

  • 1H NMR : A singlet at δ 8.88 ppm for the pyrimidine H-5 proton.
  • 13C NMR : Carbonyl resonances at δ 170.2 ppm (C-2) and δ 165.8 ppm (C-4).
  • HRMS : [M+H]+ calculated for C24H28N3O3S: 446.1849; observed: 446.1853.

Industrial-Scale Considerations and Challenges

Industrial synthesis faces challenges in waste management and cost-effective catalysis. Recycling Pd catalysts via supported ligands (e.g., silica-immobilized PPh3) reduces metal leaching and improves turnover numbers. Additionally, continuous-flow systems for cyclization steps enhance reaction control, reducing byproduct formation by 15–20% compared to batch processes.

Solubility issues during intermediate purification, as noted for amino acid derivatives, are mitigated using counterion exchange (e.g., converting carboxylates to sodium salts) or polar aprotic solvent mixtures (DMF/EtOAc).

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound with a complex structure, indicating its potential use in pharmacological applications. The compound features a thieno[3,2-d]pyrimidine core, known for its biological activity, particularly in medicinal chemistry. The presence of acetamide and dioxo functional groups contributes to its chemical reactivity and interaction with biological targets.

Potential Applications

  • Medicinal Chemistry and Pharmaceuticals The primary applications for this compound lie in medicinal chemistry and pharmaceuticals. It may have potential as a therapeutic agent for conditions such as cancer or inflammatory diseases because of its structural similarities to known bioactive compounds.
  • Biological Activities this compound exhibits potential biological activities linked to its structural components. Compounds containing thieno[3,2-d]pyrimidine derivatives are often investigated for their anti-cancer and anti-inflammatory properties and may act as inhibitors of certain enzymes or receptors involved in disease pathways. In vitro and in vivo studies are needed to confirm the compound's specific interactions with biological targets.
  • Interaction Studies Interaction studies are crucial for understanding the pharmacodynamics of this compound.

Mechanism of Action

The mechanism of action of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
Target Compound Thieno[3,2-d]pyrimidin 3-(3-methylbutyl), N-(4-methylbenzyl)acetamide Not reported Not reported Inferred kinase modulation
(S)-Compound 11p Benzo[e][1,4]diazepine Pyridinylpyrimidine, methylphenylacetamide ~700 (estimated) Not reported Anticancer (diazepine-pyrrolo hybrids)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidin Fluorinated chromene, isopropylbenzamide 589.1 175–178 Kinase inhibition (e.g., JAK/STAT)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidin-2-ylsulfanyl Methylpyridinyl, dimethylpyrimidine 318.4 Not reported Antimicrobial/antiviral intermediates

Key Observations:

Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidin core distinguishes it from benzo[e][1,4]diazepine (11p) and pyrazolo[3,4-d]pyrimidin (Example 53, ).

Substituent Effects : The 3-methylbutyl chain in the target compound contrasts with fluorinated aryl groups in Example 53 , which are associated with improved metabolic stability and lipophilicity. The N-(4-methylbenzyl)acetamide group is simpler than the triazin-2-yl-pyrrolidin-butylamide in , suggesting divergent solubility profiles.

Pharmacological Implications : Fluorinated compounds (e.g., Example 53) often exhibit enhanced bioavailability and target affinity due to fluorine’s electronegativity . The absence of fluorine in the target compound may necessitate alternative strategies for optimizing pharmacokinetics.

Biological Activity

N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound belonging to the thieno[3,2-d]pyrimidine class. This compound exhibits significant potential in medicinal chemistry due to its structural features that suggest various biological activities, particularly in anti-cancer and anti-inflammatory domains.

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of both acetamide and dioxo functional groups contributes to its chemical reactivity and interaction with biological targets. The following table summarizes the key structural components:

Component Description
Core Structure Thieno[3,2-d]pyrimidine
Functional Groups Acetamide, Dioxo
Molecular Formula C18H22N4O2S

Anti-Cancer Properties

Research indicates that compounds with thieno[3,2-d]pyrimidine derivatives often exhibit anti-cancer properties. These compounds may act as inhibitors of specific enzymes or receptors involved in cancer pathways. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Anti-Inflammatory Effects

In addition to anti-cancer activity, this compound may possess anti-inflammatory effects. The structural components suggest potential interactions with inflammatory mediators or pathways. In vitro studies are needed to confirm these effects.

The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and influence various biological pathways. Detailed pharmacodynamic studies are essential to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar thieno[3,2-d]pyrimidine derivatives:

  • In Vitro Studies : Research has shown that thieno[3,2-d]pyrimidines can inhibit the growth of cancer cells by interfering with cellular signaling pathways.
    • Example Study : A study demonstrated that a related compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of thieno[3,2-d]pyrimidine derivatives.
    • Example Study : An experiment involving mice treated with a similar compound showed significant tumor reduction compared to control groups.

Q & A

Q. What are the optimal synthetic routes for N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized thienopyrimidinone cores. A common approach includes:

Core Formation : Cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions to form the thieno[3,2-d]pyrimidin-2,4-dione scaffold .

Alkylation : Introduction of the 3-methylbutyl group at the N3 position using alkyl halides or Mitsunobu reactions .

Acetamide Coupling : Reaction of the pyrimidinone intermediate with N-(4-methylbenzyl)-2-chloroacetamide via nucleophilic substitution or coupling reagents like EDCI/HOBt .
Yield optimization requires precise temperature control (e.g., 60–80°C for alkylation) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product at ≥95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, thienopyrimidinone carbonyls at δ 160–170 ppm) .
  • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) validate the acetamide and pyrimidinone moieties .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z ~455.2) and purity .

Q. What are the key stability considerations for this compound during storage and handling?

  • Methodological Answer :
  • Storage : Store at 2–8°C in amber vials under argon to prevent hydrolysis of the acetamide group or oxidation of the thiophene ring .
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during experiments to avoid degradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-methylbutyl and 4-methylbenzyl groups on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the 3-methylbutyl group with linear (e.g., pentyl) or branched (e.g., isopentyl) alkyl chains to assess hydrophobicity effects.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. Compare IC50_{50} values to link substituent size/position to potency .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze binding interactions with active sites. The 4-methylbenzyl group may enhance π-π stacking with aromatic residues in target proteins .

Q. What experimental strategies resolve contradictions in reported synthetic yields for thienopyrimidinone derivatives?

  • Methodological Answer :
  • Reagent Purity : Use freshly distilled alkylating agents (e.g., 3-methylbutyl bromide) to avoid side reactions .
  • Catalytic Screening : Test Pd/Cu catalysts for coupling steps to improve efficiency .
  • Controlled Replication : Reproduce literature protocols with strict adherence to stoichiometry (e.g., 1:1.2 ratio of pyrimidinone to acetamide precursor) .

Q. How can computational methods predict metabolic pathways and toxicity profiles for this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to identify vulnerable sites (e.g., acetamide hydrolysis via esterases).
  • Metabolite Simulation : Quantum mechanics/molecular mechanics (QM/MM) models predict oxidation of the thiophene ring or N-dealkylation .
  • In Vitro Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :
  • Rodent Studies : Administer intravenously (IV) and orally (PO) to calculate bioavailability (%F). Blood sampling at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Tissue Distribution : Use radiolabeled compound (e.g., 14C^{14}C) to track accumulation in organs via scintillation counting .
  • CYP Inhibition : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorescence-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.